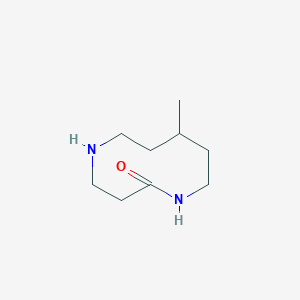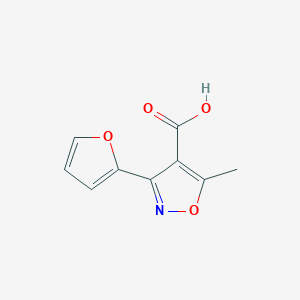![molecular formula C16H31N3O3 B13205620 tert-butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate](/img/structure/B13205620.png)
tert-butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and an ethylamino butanoyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate typically involves multiple steps. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides, acids, and bases depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate is used as a reagent in various organic synthesis reactions. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound may be used to study enzyme interactions and protein modifications. Its unique structure allows it to interact with specific biological targets, making it valuable in biochemical assays.
Medicine: In medicine, the compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs or as a tool in pharmacological research to understand drug-receptor interactions.
Industry: In the industrial sector, this compound is used in the production of various chemical intermediates and as a building block in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of tert-butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate compound used in similar synthetic applications.
tert-Butyl (4-bromobutyl)carbamate: Used in the synthesis of pharmacophore elements for the treatment of glaucoma.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another carbamate derivative with unique structural features.
Uniqueness: tert-Butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate is unique due to its complex structure, which includes a piperidine ring and an ethylamino butanoyl moiety. This complexity allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to simpler carbamate compounds.
Propiedades
Fórmula molecular |
C16H31N3O3 |
|---|---|
Peso molecular |
313.44 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[3-(ethylamino)butanoyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C16H31N3O3/c1-6-17-12(2)11-14(20)19-9-7-13(8-10-19)18-15(21)22-16(3,4)5/h12-13,17H,6-11H2,1-5H3,(H,18,21) |
Clave InChI |
OXFQGHOIGGMJGK-UHFFFAOYSA-N |
SMILES canónico |
CCNC(C)CC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


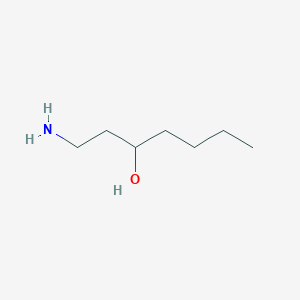
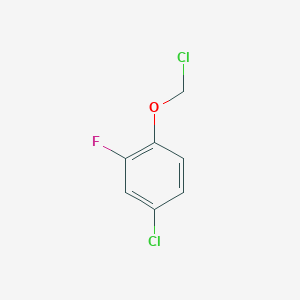
![Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13205563.png)
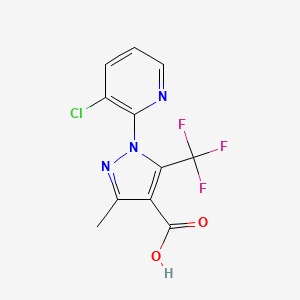
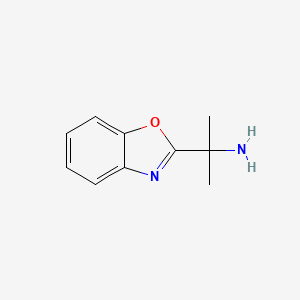
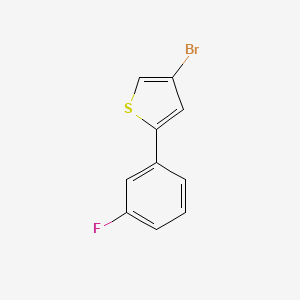
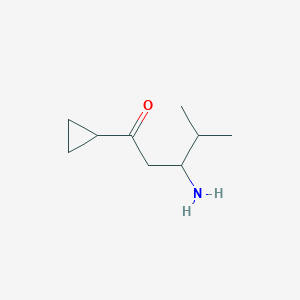
![6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B13205584.png)
![2-[1-(Aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13205603.png)
![2-Oxo-4-propan-2-yl-1,3-dihydropyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B13205614.png)

![1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13205629.png)
